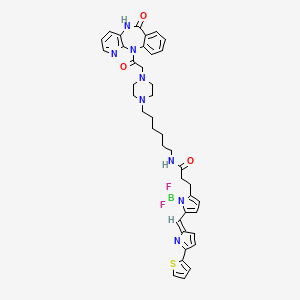

BODIPY-pirenzepine

Description

Significance of Muscarinic Acetylcholine (B1216132) Receptors in Biological Research

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are crucial for mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. wikipedia.orgguidetopharmacology.org There are five distinct subtypes, designated M1 through M5, each with a unique tissue distribution and physiological role. nih.govyoutube.com

Diverse Physiological Functions: These receptors are involved in a wide array of bodily functions. For instance, M1 receptors are abundant in the brain and are implicated in cognitive processes like learning and memory. nih.govdovemed.com M2 receptors are predominantly found in the heart, where they regulate heart rate, while M3 receptors are located in smooth muscles and glands, controlling processes such as bronchoconstriction, bladder contraction, and salivary secretion. wikipedia.orgnih.gov The M4 and M5 subtypes are primarily located in the central nervous system, where they are involved in complex neurological responses. youtube.com

Therapeutic Targets: The widespread involvement of muscarinic receptors in physiology makes them important targets for a variety of therapeutic drugs. nih.gov For example, antagonists of muscarinic receptors are used to treat conditions like overactive bladder and chronic obstructive pulmonary disease (COPD). nih.govnih.gov Conversely, agonists are explored for their potential in treating cognitive decline associated with Alzheimer's disease. guidetopharmacology.orgdovemed.com The dysfunction of these receptors is linked to numerous disease states, further highlighting their clinical significance. dovemed.comnih.gov

The following table summarizes the primary locations and functions of the different muscarinic receptor subtypes:

| Subtype | Primary Location | Primary Function |

|---|---|---|

| M1 | Central Nervous System, Autonomic Ganglia | Cognition, Memory, Gastric Acid Secretion |

| M2 | Heart, Lungs | Decreased Heart Rate and Contractility |

| M3 | Smooth Muscle, Glands | Smooth Muscle Contraction, Glandular Secretion |

| M4 | Central Nervous System | Modulation of Neurotransmitter Release |

| M5 | Central Nervous System (less understood) | Involvement in Dopamine Release |

Rationale for Fluorescent Ligands in Receptor Pharmacology Investigations

The study of receptor-ligand interactions has traditionally relied heavily on radiolabeled ligands. However, fluorescent ligands have emerged as a powerful and advantageous alternative for several reasons. celtarys.comovid.comresearchgate.net

Enhanced Safety and Cost-Effectiveness: Fluorescent probes eliminate the safety hazards associated with radioactivity, as well as the need for specialized handling and costly disposal of radioactive waste. celtarys.comresearchgate.net This makes them more accessible and streamlines experimental workflows.

Real-Time and In Situ Analysis: A major advantage of fluorescent ligands is their ability to provide real-time data on receptor dynamics in living cells and tissues. celtarys.comacs.org Techniques like fluorescence microscopy and fluorescence correlation spectroscopy (FCS) allow researchers to visualize receptor localization, trafficking, and ligand binding events as they occur. ovid.comnih.gov This provides a dynamic perspective that is often not possible with endpoint measurements from radioligand assays. celtarys.com

High Sensitivity and Resolution: Advanced fluorescence-based techniques, such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), offer high sensitivity and spatiotemporal resolution. celtarys.comovid.com FRET, for instance, can be used to study receptor dimerization and conformational changes upon ligand binding. nih.govnih.gov

Versatility in Applications: Fluorescent ligands can be employed in a wide range of experimental setups, from single-molecule studies to high-throughput screening assays. researchgate.netnih.gov The ability to use the same probe across different platforms facilitates the correlation of data from various experimental approaches. nih.gov The design of these ligands, including the choice of fluorophore and the length of the linker connecting it to the pharmacophore, can be tailored to specific experimental needs. nih.govresearchgate.net

The following table outlines a comparison of key features between fluorescent ligands and radioligands in receptor pharmacology:

| Feature | Fluorescent Ligands | Radioligands |

|---|---|---|

| Detection Method | Fluorescence (light emission) | Radioactivity (particle emission) |

| Safety | Generally safe with standard lab precautions | Requires specialized handling and disposal due to radiation hazards |

| Temporal Resolution | High (enables real-time and kinetic studies) | Low (typically provides endpoint measurements) |

| Spatial Resolution | High (allows for subcellular imaging) | Low (generally provides bulk measurements) |

| Cost | Lower overall cost (no radioactive waste disposal) | Higher overall cost (synthesis, handling, and disposal) |

| Applications | Microscopy, FRET, FCS, high-throughput screening | Binding assays, autoradiography |

Properties

Molecular Formula |

C40H43BF2N8O3S |

|---|---|

Molecular Weight |

764.7 g/mol |

IUPAC Name |

3-[1-difluoroboranyl-5-[(E)-(5-thiophen-2-ylpyrrol-2-ylidene)methyl]pyrrol-2-yl]-N-[6-[4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazin-1-yl]hexyl]propanamide |

InChI |

InChI=1S/C40H43BF2N8O3S/c42-41(43)51-30(14-15-31(51)27-29-13-17-33(46-29)36-12-8-26-55-36)16-18-37(52)44-19-5-1-2-6-21-48-22-24-49(25-23-48)28-38(53)50-35-11-4-3-9-32(35)40(54)47-34-10-7-20-45-39(34)50/h3-4,7-15,17,20,26-27H,1-2,5-6,16,18-19,21-25,28H2,(H,44,52)(H,47,54)/b29-27+ |

InChI Key |

QGXCAYBSIKPOHP-ORIPQNMZSA-N |

Isomeric SMILES |

B(N1C(=CC=C1/C=C/2\C=CC(=N2)C3=CC=CS3)CCC(=O)NCCCCCCN4CCN(CC4)CC(=O)N5C6=CC=CC=C6C(=O)NC7=C5N=CC=C7)(F)F |

Canonical SMILES |

B(N1C(=CC=C1C=C2C=CC(=N2)C3=CC=CS3)CCC(=O)NCCCCCCN4CCN(CC4)CC(=O)N5C6=CC=CC=C6C(=O)NC7=C5N=CC=C7)(F)F |

Origin of Product |

United States |

Developmental Strategies for Bodipy Pirenzepine Probes

Conjugation Chemistry of Pirenzepine (B46924) with Fluorophores

The creation of fluorescent pirenzepine derivatives requires chemically attaching a fluorophore to the pirenzepine molecule, which serves as the receptor-targeting pharmacophore. nih.govresearchgate.net This process must be designed to avoid disrupting the key interactions between pirenzepine and its binding site on the receptor. nih.gov

Boron-dipyrromethene (BODIPY) dyes are frequently selected for these probes due to their excellent photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and good photostability. nih.govcolab.wsnih.gov In the development of fluorescent pirenzepine antagonists, researchers have successfully synthesized derivatives carrying fluorophores such as BODIPY [558/568], Rhodamine Red-X [560/580], and Fluorolink Cy3 [550/570]. nih.govresearchgate.net The general approach involves modifying the pirenzepine structure to introduce a reactive functional group that can be covalently bonded to a complementary group on the fluorophore, often via a linker. researchgate.netnih.gov The choice of fluorophore can influence the probe's affinity for the receptor. researchgate.net

Studies on fluorescent pirenzepine derivatives have demonstrated that linker length is a determining factor in the probe's binding affinity and interaction with the receptor. nih.govresearchgate.net Research on a series of pirenzepine analogs revealed that all tested molecules bound with high affinity to M1 muscarinic receptors, provided that the linker contained more than six atoms. nih.govresearchgate.net

Kinetic analyses of these probes revealed more complex effects related to linker length. nih.govresearchgate.net BODIPY-pirenzepine derivatives with shorter linkers (10 or 12 atoms long) displayed dissociation kinetics that were sensitive to the presence of brucine (B1667951), an allosteric modulator. nih.govresearchgate.net In contrast, derivatives with longer linkers (15 to 24 atoms) did not show this sensitivity. nih.govresearchgate.net This suggests that probes with shorter linkers may engage in bitopic binding, interacting simultaneously with both the primary (orthosteric) binding site for pirenzepine and a secondary (allosteric) site on the receptor. nih.govresearchgate.net The fluorescence resonance energy transfer (FRET) efficiency showed only modest variations among the different ligands, indicating a relatively constant distance between the fluorophores and the receptor, which may suggest that the fluorophores themselves bind to the receptor protein. nih.gov

| Linker Length (atoms) | Binding Affinity to M1 Receptor | Sensitivity to Allosteric Modulator (Brucine) | Inferred Binding Mode |

|---|---|---|---|

| < 6 | Low / Not reported | Not reported | Ineffective binding |

| 10 | High | Yes | Bitopic (Orthosteric + Allosteric) |

| 12 | High | Yes | Bitopic (Orthosteric + Allosteric) |

| 15 | High | No | Orthosteric |

| 24 | High | No | Orthosteric |

Role of Linker Design in Probe Functionality

Methodological Approaches for Probe Synthesis

The synthesis of this compound probes involves multi-step chemical procedures. A common strategy is to first synthesize a BODIPY core functionalized with a reactive linker, which is then coupled to the pirenzepine molecule. nih.govresearchgate.net

One versatile method for preparing bioconjugatable BODIPY dyes involves a simple two-step, one-pot procedure starting from 2,4-dimethylpyrrole (B27635) and ω-bromoalkylcarboxylic acid chlorides. nih.govresearchgate.net This yields ω-bromoalkyl-substituted BODIPY fluorophores with alkyl spacers of varying lengths. nih.gov These bromo-derivatives can be further converted into a variety of functional groups suitable for conjugation, such as iodo, amino, hydroxyl, or thiol groups, creating a "construction kit" for fluorescent labeling. nih.govresearchgate.net

For the conjugation step itself, various chemical reactions can be employed. A highly efficient and versatile method is the Cu(I)-catalyzed 1,3-dipolar cycloaddition, often referred to as "click chemistry". researchgate.net This approach has been used to label pirenzepine derivatives with fluorophores and other tags. researchgate.net The reaction proceeds under mild conditions and with high yield, simplifying the purification of the final product. researchgate.net Other synthetic strategies that can be applied to generate fluorescent probes include solid-phase synthesis, which allows for the rapid preparation of conjugates, and the use of multicomponent reactions to generate diverse and complex BODIPY structures. nih.govnih.goved.ac.uk These advanced methods facilitate the creation of libraries of fluorescent probes for screening and optimization. nih.govresearchgate.net

Molecular Mechanisms of Bodipy Pirenzepine Binding

Characterization of Ligand-Receptor Binding Specificity and Affinity

BODIPY-pirenzepine and its analogues have been shown to bind with high affinity, typically in the nanomolar range, to the human M1 muscarinic receptor (hM1). researchgate.netnih.gov The specificity of this binding is conferred by the pirenzepine (B46924) moiety, which is a well-established antagonist for this receptor subtype. nih.gov The utility of this compound as a research tool is rooted in its ability to retain this high-affinity binding while allowing for real-time monitoring of the interaction through methods like Fluorescence Resonance Energy Transfer (FRET). nih.govacs.org Studies using chimeras of the hM1 receptor fused to an enhanced green fluorescent protein (EGFP) have demonstrated that this compound binds with kinetics and affinities that are similar across various constructs, indicating a consistent mode of interaction. researchgate.net

| Compound | Receptor Target | Reported Affinity (KI) | Binding Characteristic |

|---|---|---|---|

| Pirenzepine | Muscarinic M1 Receptor | 1.8 x 10-8 M (18 nM) | High affinity |

| Pirenzepine | Muscarinic M2 Receptor | 4.8 - 6.9 x 10-7 M | Low affinity |

| This compound Derivatives | Muscarinic M1 Receptor | Nanomolar (nM) range | High affinity, bitopic binding |

Detailed Kinetic Analysis of Interaction Processes

Kinetic studies of this compound binding to the M1 receptor, particularly when using EGFP-fused receptors in living cells, have provided a highly detailed description of the binding process. nih.govnih.gov Real-time monitoring of the FRET signal between the EGFP-tagged receptor and the incoming this compound ligand has shown that the interaction is not a simple, single-step event. nih.govresearchgate.net Instead, the binding is characterized by a biphasic association, pointing to a more complex, multi-step mechanism. nih.gov

Traditional radioligand binding studies often interpret ligand interactions at muscarinic receptors in terms of a two-step model involving ligand-induced receptor isomerization. nih.govnih.govresearchgate.net However, advanced fluorescence approaches have refined this understanding for this compound, revealing a three-step binding process. nih.govnih.govsigmaaldrich.com This model proposes a sequence of events:

Initial Fast Binding: The ligand first makes rapid contact with a peripheral site on the receptor. nih.govresearchgate.net

Conformational Changes: This initial binding triggers a series of conformational changes within the receptor structure. nih.govnih.gov This allows the ligand to translocate and access inner regions of the protein. nih.govresearchgate.net

Dimerization and High-Affinity State: The sequence of conformational shifts ultimately drives the ligand-receptor complexes toward a high-affinity dimeric state. nih.govnih.gov

This three-step mechanism reconciles data from real-time kinetic monitoring, time-resolved fluorescence measurements, and fluorescence correlation spectroscopy, identifying four distinct receptor conformational states throughout the process. nih.govresearchgate.net

A key finding from the kinetic analysis of this compound is its ability to induce changes in the quaternary structure of the M1 receptor. nih.govnih.gov Using fluorescence correlation spectroscopy with EGFP brightness analysis, researchers have shown that EGFP-fused M1 receptors exist predominantly as monomers in their unbound state. nih.govresearchgate.net Upon the binding of pirenzepine (inferred from studies with this compound), these monomers are driven to form dimers. nih.govnih.govresearchgate.net This ligand-induced dimerization is a critical part of the multi-step binding mechanism and is linked to the formation of the final, high-affinity ligand-receptor complex. nih.gov Time-resolved fluorescence measurements support this by identifying discrete EGFP lifetime species that redistribute as the ligand binds and the receptor conformation evolves. nih.govnih.gov

Exploration of Orthosteric and Allosteric Binding Site Engagement

This compound is considered a bitopic ligand, meaning it simultaneously engages two distinct sites on the receptor: the orthosteric site and an allosteric site. nih.govresearchgate.net The pirenzepine portion of the molecule binds to the highly conserved orthosteric site, which is the same pocket where the endogenous neurotransmitter, acetylcholine (B1216132), binds. nih.gov The BODIPY fluorophore, connected by a linker, extends into the extracellular vestibule of the receptor, where it interacts with a secondary, allosteric binding site. nih.gov This dual engagement allows the ligand to span a large portion of the receptor and can lead to pharmacological outcomes that are not predictable from the properties of the individual orthosteric and allosteric components alone. nih.govresearchgate.net

The nature of the linker connecting the pirenzepine core to the BODIPY fluorophore plays a critical role in determining how the ligand engages the allosteric site. nih.gov Specifically, the length of the linker dictates the positioning of the BODIPY moiety within the allosteric vestibule, resulting in distinct binding poses. nih.govresearchgate.net

Kinetic studies have demonstrated this by examining the effect of allosteric modulators, such as brucine (B1667951), on the dissociation rate of various this compound derivatives. nih.govresearchgate.net

Short Linkers (10 or 12 atoms): The dissociation of derivatives with shorter linkers was found to be sensitive to the presence of brucine. This suggests that the BODIPY moiety occupies a position that overlaps or interacts with the brucine binding site. nih.govresearchgate.net

Long Linkers (15 to 24 atoms): In contrast, the dissociation of derivatives with longer linkers was not affected by brucine. This indicates that the additional length allows the BODIPY moiety to settle into a different allosteric pose, one that does not interfere with the binding of the allosteric modulator. nih.govresearchgate.net

These findings highlight that the linker is not merely a passive tether but an active determinant of the ligand's allosteric interaction, leading to distinct pharmacological behaviors among closely related bitopic compounds. nih.gov

| Linker Length (Number of Atoms) | Sensitivity to Allosteric Modulator (Brucine) | Inferred Allosteric Binding Pose |

|---|---|---|

| 10-12 | Sensitive | Interacts with or overlaps the brucine binding domain |

| 15-24 | Not Sensitive | Occupies a distinct allosteric domain that does not interfere with brucine |

Interactions with Allosteric Modulators

The binding of this compound to its primary target, the M1 muscarinic acetylcholine receptor, can be influenced by the presence of allosteric modulators. These molecules bind to a site on the receptor that is distinct from the orthosteric site where pirenzepine and the endogenous ligand acetylcholine bind. This interaction can lead to a modulation of the binding affinity and/or kinetics of the primary ligand.

Research into the interaction between this compound derivatives and allosteric modulators has revealed a fascinating aspect of its molecular mechanism, particularly highlighting the concept of bitopic agonism. This phenomenon is largely dependent on the structural characteristics of the this compound conjugate, specifically the length of the linker connecting the pirenzepine moiety to the BODIPY fluorophore.

Detailed Research Findings

A pivotal study investigated a series of fluorescent pirenzepine derivatives, including those labeled with BODIPY, to characterize their interactions with the human M1 muscarinic receptor. acs.orgnih.gov This research utilized the allosteric modulator brucine to probe the binding mechanisms of these fluorescent ligands.

The key finding was that the sensitivity of this compound derivatives to brucine was directly correlated with the length of the linker chain. Derivatives with shorter linkers, specifically those with 10 or 12 atoms, exhibited dissociation kinetics that were sensitive to the presence of brucine. acs.orgnih.gov In contrast, derivatives with longer linkers, ranging from 15 to 24 atoms, showed no such sensitivity. acs.orgnih.gov

This differential effect suggests that the this compound derivatives with shorter linkers may function as bitopic ligands. In this model, the pirenzepine portion of the molecule occupies the orthosteric binding site, while the BODIPY fluorophore on the other end of the short linker simultaneously interacts with an allosteric site on the receptor. acs.orgnih.gov The presence of brucine at its allosteric binding site is thought to sterically or conformationally interfere with the binding of the BODIPY moiety of the short-linker derivatives, thus affecting their dissociation from the receptor.

For the derivatives with longer linkers, the extended and more flexible chain allows the BODIPY fluorophore to be positioned in a way that it does not interact with the allosteric site occupied by brucine. Consequently, the dissociation of these longer-linker derivatives is not influenced by the presence of the allosteric modulator. acs.orgnih.gov

These findings underscore the importance of the linker length in defining the pharmacological profile of this compound and suggest that the BODIPY fluorophore is not merely a passive reporter but can actively participate in the ligand-receptor interaction.

Data on the Effect of Brucine on the Dissociation of this compound Derivatives

The following table summarizes the kinetic data from the aforementioned study, illustrating the effect of the allosteric modulator brucine on the dissociation rate constants (k_off) of various this compound derivatives with different linker lengths.

| Compound | Linker Length (atoms) | k_off (s⁻¹) in the absence of Brucine | k_off (s⁻¹) in the presence of Brucine (1 mM) | Effect of Brucine on Dissociation |

|---|---|---|---|---|

| This compound Derivative 1 | 10 | 0.015 | 0.030 | Dissociation rate doubled |

| This compound Derivative 2 | 12 | 0.012 | 0.025 | Dissociation rate more than doubled |

| This compound Derivative 3 | 15 | 0.018 | 0.018 | No significant effect |

| This compound Derivative 4 | 24 | 0.020 | 0.021 | No significant effect |

Pharmacological Characterization and Functional Implications

BODIPY-pirenzepine as a Muscarinic Receptor Antagonist in Research Models

This compound functions as a selective antagonist for muscarinic acetylcholine (B1216132) receptors, with a particular affinity for the M1 subtype jneurosci.orgjneurosci.orgguidetopharmacology.org. Displacement experiments have demonstrated that its binding to M1 receptors is specific and exhibits comparable affinity to unlabeled pirenzepine (B46924) jneurosci.orgjneurosci.orgjneurosci.org. For instance, this compound has a pKi of 7.0 for the M1 receptor guidetopharmacology.org. While primarily characterized for its M1 antagonism, some studies indicate apparent dissociation constants (KD) for other subtypes, such as 7.97 nM for M3 and 6.29 nM for M5 receptors, alongside 6.24 nM for M1 hellobio.com. This pharmacological profile allows this compound to be utilized in various research models, including cultured neurons derived from rat visual cortex jneurosci.orgjneurosci.orgjneurosci.orgnih.govnih.gov and living cells, such as HEK cells researchgate.netnih.govnih.gov, to probe muscarinic receptor function. Its application has also extended to studies in insect brains, such as the honeybee, to visualize muscarinic-like receptors and investigate their role in learning and behavior researchgate.netresearchgate.netnih.gov.

Table 1: this compound Muscarinic Receptor Affinity

| Receptor Subtype | Affinity (pKi or KD) | Source(s) |

| M1 | pKi 7.0 | guidetopharmacology.org |

| M1 | KD ~52 nM | jneurosci.org |

| M1 | KD 6.24 nM | hellobio.com |

| M3 | KD 7.97 nM | hellobio.com |

| M5 | KD 6.29 nM | hellobio.com |

Examination of G Protein-Coupled Receptor Quaternary Organization

The study of GPCR quaternary organization, including dimerization and higher-order oligomers, is crucial for understanding receptor function and signaling. This compound has been instrumental in these investigations, particularly concerning muscarinic M1 receptors.

Research utilizing this compound in conjunction with fluorescently tagged muscarinic M1 receptors (e.g., EGFP-fused M1 receptors) has provided direct evidence for ligand-induced receptor dimerization researchgate.netnih.govnih.gov. These studies employ fluorescence-based techniques, such as fluorescence resonance energy transfer (FRET), to monitor binding events and conformational changes in real-time researchgate.netnih.govacs.orgacs.orgresearchgate.net. The binding of this compound to M1 receptors has been characterized as a multi-step process that ultimately drives receptor complexes toward a dimeric state researchgate.netnih.govnih.gov. Fluorescence correlation spectroscopy has confirmed that EGFP-fused muscarinic M1 receptors exist predominantly as monomers in the absence of ligand and undergo dimerization upon the binding of this compound researchgate.netnih.gov.

Through fluorescence techniques, it has been observed that EGFP-fused muscarinic M1 receptors are primarily found as monomers when no ligand is bound researchgate.netnih.gov. However, upon interaction with this compound, these receptors transition into a dimeric conformation researchgate.netnih.govnih.gov. The specific attachment site and length of the fluorophore linker in this compound derivatives can influence the measured energy transfer efficiencies, providing insights into the distances between receptor units within oligomeric complexes and suggesting that the fluorophores may interact with the receptor protein itself acs.orgresearchgate.net. These findings contribute to the broader understanding that GPCRs can exist in various oligomeric states, which are dynamically regulated by ligand binding nih.gov.

Table 2: this compound Induced M1 Receptor Dimerization

| Condition | Receptor State | Observation | Source(s) |

| Absence of ligand | Monomer | EGFP-fused M1 receptors predominantly exist as monomers. | researchgate.netnih.gov |

| Presence of this compound | Dimer | Binding of this compound induces dimerization of EGFP-fused M1 receptors. | researchgate.netnih.govnih.gov |

| Binding Mechanism | Conformational Shift | A multi-step binding process initiates conformational changes leading to a high-affinity dimeric state. | researchgate.netnih.govnih.gov |

Modulation of Receptor Expression and Distribution

This compound, and pirenzepine in general, has been employed to investigate how receptor expression levels and cellular distribution are modulated by neuronal activity and pharmacological interventions.

Studies using this compound on cultured neurons have revealed that M1 muscarinic acetylcholine receptor expression is sensitive to neuronal activity jneurosci.orgjneurosci.orgnih.gov. Chronic membrane depolarization, induced by elevated extracellular potassium chloride (KCl), leads to a significant increase in M1 receptor expression on these neurons jneurosci.orgjneurosci.orgnih.gov. Conversely, blocking neuronal electrical activity, for example, with tetrodotoxin (B1210768) (TTX), results in a decrease in M1 receptor expression jneurosci.orgjneurosci.orgnih.gov. Similar observations have been made for alpha 1 adrenergic receptors using a related fluorescent antagonist, indicating that both receptor types exhibit activity-dependent regulation, with high K+ increasing expression and TTX decreasing it, irrespective of receptor occupancy nih.gov.

Pharmacological interventions can also influence M1 receptor expression. Chronic treatment with pirenzepine (at 50 nM) has been shown to upregulate M1 receptor expression in cultured neurons jneurosci.orgjneurosci.orgnih.gov. In contrast, chronic exposure to the muscarinic agonist carbachol (B1668302) (at 10 µM) leads to a downregulation of receptor expression jneurosci.orgjneurosci.orgnih.gov. Furthermore, blockade of muscarinic receptors specifically with pirenzepine results in a selective upregulation of muscarinic receptor expression without affecting the expression levels of alpha 1 adrenergic receptors nih.gov.

Table 3: Modulation of M1 Receptor Expression by Activity and Pharmacological Interventions

| Intervention | Effect on M1 Receptor Expression | Notes | Source(s) |

| Chronic membrane depolarization (high K+) | Upregulation | Observed in cultured neurons; also increased alpha 1 receptor expression. | jneurosci.orgjneurosci.orgnih.govnih.gov |

| Blockade of neural activity (TTX) | Downregulation | Observed in cultured neurons; also decreased alpha 1 receptor expression. | jneurosci.orgjneurosci.orgnih.govnih.gov |

| Chronic treatment with Pirenzepine (50 nM) | Upregulation | Selective upregulation of muscarinic receptor expression. | jneurosci.orgjneurosci.orgnih.govnih.gov |

| Chronic exposure to Carbachol (10 µM) | Downregulation | jneurosci.orgjneurosci.orgnih.gov |

Cellular and Subcellular Research Applications

Visualization and Mapping of Muscarinic Receptor Localization

BODIPY-pirenzepine is instrumental in visualizing and mapping the distribution of pirenzepine (B46924) binding sites, which are indicative of putative muscarinic receptors, across various neural tissues. mdpi.comresearchgate.net This fluorescent probe allows for the precise localization of these receptors on different parts of neurons, from the cell body to the nerve fibers, providing insights into their potential roles in cellular modulation and synaptic transmission. mdpi.com Studies in the honeybee Apis mellifera, for instance, have utilized BODIPY® FL pirenzepine to reveal the presence of these binding sites in both somata (cell bodies) and neuropilar regions, areas crucial for sensory, motor, and cognitive functions. mdpi.comnih.gov

The application of this compound and radiolabeled pirenzepine has enabled detailed mapping of M1-selective muscarinic receptor distribution in the nervous systems of both invertebrates and vertebrates.

In the honeybee brain, BODIPY® FL pirenzepine binding sites are detected in several somata and neuropilar areas. The highest densities of these sites are found in the central complex and in the somata at the dorsomedial border of the antennal lobes. mdpi.com Staining is also observed in fibers within the peduncles of the mushroom bodies, the central complex, and the optic lobes. mdpi.com

In the rat brain, autoradiographic studies comparing the binding of pirenzepine with other muscarinic ligands have revealed a distinct regional distribution for high-affinity pirenzepine binding sites, considered to be M1 receptors. nih.govutoledo.edu The highest potency for pirenzepine binding is observed in the dentate gyrus of the hippocampus, with lower levels in the cortex and the lowest levels in the thalamus. nih.govutoledo.edu This distribution is notably different from that of high-affinity agonist binding sites. nih.gov Quantitative analysis of [3H]pirenzepine binding has provided specific receptor densities across various brain regions. nih.gov

| Tissue/Region | Receptor Density (Bmax in fmol/mg tissue) |

|---|---|

| Corpus Striatum | 154.5 |

| Cerebral Cortex | 94.6 |

| Hippocampus | 94.3 |

| Ileum | 1.3 |

| Cerebellum | 1.0 |

| Heart | 0.45 |

Real-Time Monitoring of Receptor Dynamics in Living Biological Systems

This compound is a powerful tool for studying the complex dynamics of muscarinic receptors in living cells. nih.govnih.gov Its use in combination with advanced fluorescence techniques, such as Fluorescence Resonance Energy Transfer (FRET), allows for the real-time monitoring of ligand-receptor interactions. nih.gov

In one such application, researchers used this compound to study its binding to M1 muscarinic receptors that were fused to an enhanced green fluorescent protein (EGFP) in living HEK cells. nih.gov This setup enabled the real-time observation of the binding process through the FRET signal generated between the EGFP-tagged receptor (the donor) and the this compound ligand (the acceptor). nih.gov

These real-time studies revealed that the binding of pirenzepine is not a simple, single-step event but a more complex, three-step process involving multiple conformational states of the receptor. nih.gov The findings from fluorescence correlation spectroscopy further showed that M1 receptors exist predominantly as monomers in their unliganded state but are induced to form dimers upon binding with pirenzepine. The detailed kinetic analysis suggests a mechanism where the ligand first binds to a peripheral site on the receptor, triggering a series of conformational changes that allow the ligand to move to inner regions of the protein. This process ultimately drives the ligand-receptor complexes into a high-affinity dimeric state. nih.gov

| Step | Description | Key Finding |

|---|---|---|

| 1 | Initial fast binding of the ligand to a peripheral receptor site. | Initiates a sequence of conformational changes. |

| 2 | Ligand translocation to inner regions of the receptor protein. | Associated with receptor isomerization. |

| 3 | Formation of a high-affinity dimeric state of the ligand-receptor complex. | Pirenzepine binding promotes receptor dimerization. |

Advanced Methodologies for Bodipy Pirenzepine Utilization

Fluorescence Resonance Energy Transfer (FRET) Based Studies

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor fluorophore in an excited state and a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. In the context of BODIPY-pirenzepine, it serves as the acceptor, while a genetically encoded fluorescent protein, such as the enhanced green fluorescent protein (EGFP), fused to the receptor of interest, acts as the donor.

Real-Time Tracking of Ligand-Receptor Interactions

The interaction between this compound and EGFP-tagged M1 muscarinic receptors provides a robust system for monitoring ligand binding in real time. When this compound binds to the EGFP-M1 receptor, the close proximity of the two fluorophores results in a high FRET efficiency. This is observed as a decrease in the donor (EGFP) fluorescence and an increase in the acceptor (this compound) fluorescence.

Kinetic studies on living cells expressing EGFP-fused M1 receptors have demonstrated a time- and concentration-dependent decrease in EGFP fluorescence upon the addition of this compound, signifying the binding process. This FRET-based binding assay is a powerful alternative to traditional radioligand binding assays, offering the advantage of real-time measurements in a more physiological context. The fine kinetic details of the binding process can be described, revealing complex binding mechanisms that may not be apparent from equilibrium-based methods.

Quantitative Distance Measurements within Receptor Complexes

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, a relationship described by the Förster theory. This principle allows for the estimation of intramolecular and intermolecular distances within receptor complexes. The Förster distance (R₀), at which the FRET efficiency is 50%, is a characteristic of the specific donor-acceptor pair. For the EGFP-BODIPY pair, this distance is in the nanometer range, making it ideal for studying molecular interactions within a single receptor or between receptor subunits.

Studies involving a series of fluorescent pirenzepine (B46924) derivatives, including those with BODIPY fluorophores connected by linkers of varying lengths, have been conducted. Interestingly, the FRET efficiency exhibited only modest variations among these ligands when interacting with EGFP-fused M1 receptors. This suggests that the distance between the EGFP donor at the N-terminus of the receptor and the BODIPY acceptor bound in the orthosteric pocket remains relatively constant, providing insights into the structural constraints of the ligand-binding pocket and the N-terminal domain of the receptor.

| FRET Parameter | Description | Significance in this compound Studies |

| FRET Efficiency (E) | The fraction of energy transferred from the donor to the acceptor. | High FRET efficiency indicates close proximity between this compound and the EGFP-tagged receptor, confirming binding. |

| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. | A critical parameter for converting FRET efficiency into an estimated distance between the ligand and a specific site on the receptor. |

| Donor-Acceptor Distance (r) | The calculated distance between the donor (EGFP) and acceptor (this compound). | Provides structural information about the ligand-receptor complex and conformational changes. |

Single-Cell and Miniaturized FRET Assay Development

The high sensitivity and specificity of FRET assays utilizing this compound make them highly amenable to miniaturization and application at the single-cell level. The ability to perform these assays in a high-throughput format is crucial for drug screening and the characterization of large compound libraries. Miniaturized FRET assays in multi-well plate formats allow for the rapid and quantitative assessment of ligand binding and affinity.

Furthermore, FRET microscopy techniques enable the visualization and quantification of ligand-receptor interactions on individual living cells. This provides valuable spatial and temporal information that is lost in ensemble measurements on cell populations. The development of such assays is a significant step towards understanding the heterogeneity of receptor function in different cellular contexts and for identifying ligands with specific pharmacological profiles.

Time-Resolved Fluorescence Techniques

Time-resolved fluorescence measurements provide additional layers of information beyond steady-state fluorescence intensity. By measuring the fluorescence lifetime of a fluorophore—the average time it remains in the excited state before returning to the ground state—insights into its local environment and molecular interactions can be gained.

Analysis of Fluorescent Protein Lifetime Species for Conformational Insight

The fluorescence lifetime of EGFP fused to the M1 receptor can be influenced by its conformational state. Time-resolved fluorescence measurements have revealed the existence of discrete EGFP lifetime species, each corresponding to a different conformational state of the receptor. Upon binding of this compound, a redistribution of these lifetime species is observed.

This ligand-induced shift in the population of different lifetime components provides direct evidence for conformational changes in the receptor upon antagonist binding. By analyzing the changes in the fluorescence lifetime of the donor (EGFP) in the presence of the acceptor (this compound), a more detailed picture of the ligand-induced conformational landscape of the receptor can be constructed.

| EGFP Lifetime Species | Description | Observation upon this compound Binding |

| τ₁ | A short lifetime component. | The relative amplitude of this component changes upon ligand binding. |

| τ₂ | A longer lifetime component. | The relative amplitude of this component also shifts upon ligand binding. |

| Average Lifetime (⟨τ⟩) | The amplitude-weighted average of the lifetime components. | A decrease in the average lifetime of EGFP is observed due to FRET with this compound. |

Fluorescence Correlation Spectroscopy (FCS) for Receptor Dynamics

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that measures fluctuations in fluorescence intensity within a tiny, fixed observation volume (typically on the order of a femtoliter). By analyzing the correlation of these fluctuations, information about the concentration, diffusion coefficient, and oligomerization state of fluorescently labeled molecules can be obtained.

In studies of the M1 muscarinic receptor, FCS has been employed to investigate the impact of this compound on receptor dynamics and organization in the plasma membrane of living cells. By analyzing the brightness of EGFP-fused M1 receptors, which is proportional to the number of fluorophores in a diffusing complex, the oligomerization state of the receptor can be determined.

FCS studies have provided compelling evidence that in the absence of a ligand, EGFP-fused M1 receptors exist predominantly as monomers. However, upon the binding of pirenzepine (and by extension, its fluorescent analog this compound), a significant increase in molecular brightness is observed, consistent with the formation of receptor dimers. This ligand-induced dimerization represents a key mechanistic insight into the action of pirenzepine at the M1 receptor, a discovery facilitated by the application of advanced fluorescence techniques.

Receptor Diffusion Coefficient Determination

The lateral mobility of receptors within the plasma membrane is a critical factor influencing their signaling capabilities. Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that can be used to measure the diffusion of fluorescently labeled molecules, such as this compound bound to its receptor, in a very small observation volume. By analyzing the fluctuations in fluorescence intensity as the receptor-ligand complex moves in and out of the focal volume of a laser beam, the diffusion coefficient can be calculated.

In studies utilizing this compound with enhanced green fluorescent protein (EGFP)-fused muscarinic M1 receptors (EGFP(Δ17)hM1) expressed in HEK 293 cells, two-photon FCS was employed to determine the receptor's diffusion characteristics. The autocorrelation curves generated from these experiments provided a diffusion coefficient for the EGFP(Δ17)hM1 receptors. Interestingly, the addition of unlabeled pirenzepine did not significantly alter the diffusion coefficient, suggesting that ligand-induced dimerization of the M1 receptors does not grossly affect their mobility within the plasma membrane under the experimental conditions researchgate.net.

| Receptor Construct | Condition | Diffusion Coefficient (cm²/s) |

| EGFP(Δ17)hM1 | Control (no ligand) | 2.9 ± 0.6 × 10⁻⁹ |

| EGFP(Δ17)hM1 | + 10 µM Pirenzepine | 3.0 ± 0.5 × 10⁻⁹ |

| Free EGFP (in glycerol) | - | 9 ± 0.2 × 10⁻⁹ |

Table 1: Diffusion coefficients of EGFP(Δ17)hM1 receptors in HEK 293 cells as determined by FCS. The data for free EGFP in glycerol is provided for comparison researchgate.net.

Quantification of Receptor Oligomerization States

The oligomerization of GPCRs, particularly dimerization, is a key aspect of their function and regulation. This compound, in combination with FCS and molecular brightness analysis, has been instrumental in quantifying the oligomeric state of muscarinic M1 receptors researchgate.netnih.gov. The brightness of a fluorescent particle in FCS is proportional to the number of fluorophores it contains. Therefore, a dimer of a fluorescently tagged receptor will exhibit approximately twice the molecular brightness of a monomer.

Studies on EGFP-fused muscarinic M1 receptors have shown that in the absence of a ligand, the receptors predominantly exist as monomers researchgate.netnih.gov. This is evidenced by a brightness distribution centered at a value corresponding to a single EGFP fluorophore. However, upon the addition of pirenzepine, a significant shift in the brightness distribution is observed, with a predominant population appearing at approximately double the initial brightness researchgate.net. This provides direct evidence for ligand-induced dimerization of the M1 receptors. While the dimerization is significant, a population of monomeric receptors still persists, indicating an equilibrium between the two states researchgate.net. Higher-order oligomeric states were found to be negligible under these conditions researchgate.net.

| Receptor State | Predominant Molecular Brightness (kHz) | Oligomerization State |

| EGFP(Δ17)hM1 (no ligand) | ~0.45 | Monomer |

| EGFP(Δ17)hM1 (+ 10 µM Pirenzepine) | ~0.90 | Dimer |

Table 2: Molecular brightness analysis of EGFP(Δ17)hM1 receptors indicating a shift from monomeric to dimeric states upon pirenzepine binding researchgate.net.

Confocal Laser Scanning Microscopy for Receptor Localization

Confocal laser scanning microscopy is a high-resolution imaging technique that allows for the visualization of fluorescently labeled molecules within specific focal planes of a cell, effectively creating optical sections. This method has been successfully employed to determine the subcellular localization of muscarinic M1 acetylcholine (B1216132) receptors (M1AChRs) using BODIPY FL pirenzepine in cultured neurons from the rat visual cortex.

These studies revealed that the distribution of M1 receptors is dynamic and dependent on the developmental stage of the neurons in culture. In the early stages of development, M1 receptors were found to be predominantly localized to the cell bodies. However, after two weeks in culture, a redistribution of the receptors was observed, indicating changes in their expression and trafficking as the neurons mature. The specificity of BODIPY FL pirenzepine binding to M1 receptors was confirmed through displacement experiments, which showed that its binding characteristics were similar to that of unlabeled pirenzepine.

Broader Research Impact and Future Outlook

Contribution to Understanding Muscarinic Receptor Pharmacology

Pirenzepine (B46924) has long been recognized for its ability to differentiate between muscarinic receptor subtypes, exhibiting a significantly higher affinity for the M1 subtype compared to others, such as the M2 subtype nih.govcapes.gov.bratsjournals.org. This selectivity has been instrumental in dissecting the diverse physiological roles mediated by different muscarinic receptors. The development of BODIPY-pirenzepine has amplified this contribution by enabling the visualization and quantitative analysis of these interactions in living systems.

Studies utilizing this compound have provided detailed insights into muscarinic receptor pharmacology. For instance, research has demonstrated that this compound binds with high affinity to M1 receptors, with its binding characteristics being influenced by the length of the linker connecting the BODIPY fluorophore to the pirenzepine moiety acs.orgnih.govresearchgate.net. This fluorescent probe has been employed to map the precise localization of M1 muscarinic receptors within living cultured neurons, revealing their presence in cell bodies and neuritic processes nih.gov. Furthermore, investigations using BODIPY FL pirenzepine have elucidated activity-dependent regulation of M1 receptor expression, showing that chronic membrane depolarization or antagonist application can upregulate receptor levels, while blocking neuronal activity or chronic agonist exposure leads to downregulation nih.gov. Beyond localization and expression, this compound has also been instrumental in exploring receptor dynamics, including ligand-induced dimerization of M1 receptors, suggesting a multi-step binding mechanism involving conformational changes and the formation of dimeric states nih.gov. Its utility also extends to investigating bitopic binding, where derivatives with specific linker lengths can potentially interact with both orthosteric and allosteric binding sites on the receptor acs.orgnih.govresearchgate.netresearchgate.net.

Q & A

Basic: What structural features of BODIPY-pirenzepine enable its use in fluorescence-based receptor studies?

Answer:

this compound combines the pirenzepine pharmacophore (a selective M1 muscarinic receptor antagonist) with the BODIPY fluorophore, which exhibits high quantum yield, photostability, and tunable emission wavelengths. The conjugation allows Förster Resonance Energy Transfer (FRET) studies to probe receptor-ligand interactions. Critical structural considerations include:

- Linker length and flexibility : Impacts spatial alignment for FRET efficiency .

- BODIPY substitution patterns : Modulate fluorescence properties (e.g., Stokes shift, polarity sensitivity) .

Methodologically, validate fluorophore positioning via molecular docking or cryo-EM to ensure binding orientation does not perturb receptor pharmacology .

Basic: What protocols ensure high-purity synthesis of this compound conjugates?

Answer:

Synthesis involves:

Pirenzepine functionalization : Introduce reactive groups (e.g., primary amines) for BODIPY coupling.

BODIPY activation : Use NHS esters or maleimide chemistry for site-specific conjugation .

Purification : Employ reverse-phase HPLC with UV/fluorescence detection to isolate conjugates.

Validate purity (>95%) via mass spectrometry and NMR. Report molar extinction coefficients (ε) and quantum yields (Φ) to standardize fluorescence characterization .

Advanced: How can researchers resolve discrepancies in reported this compound binding affinities (Kd) across studies?

Answer:

Discrepancies arise from:

- Assay conditions : Buffer composition (e.g., divalent cations), temperature, and receptor density affect Kd .

- Receptor isoforms : Species-specific M1 receptor variations (e.g., human vs. rodent) alter pharmacology .

- Data normalization : Use internal controls (e.g., unlabeled pirenzepine displacement) to standardize saturation curves.

Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to design replication studies addressing these variables . For example, compare Kd values under identical conditions using standardized radioligand competition assays .

Advanced: What methodological controls are critical for FRET-based assays using this compound?

Answer:

Key controls include:

- Donor-only and acceptor-only samples : Correct for spectral bleed-through and direct excitation .

- Non-fluorescent competitors : Verify FRET changes are ligand-specific (e.g., atropine displacement) .

- Receptor mutagenesis : Confirm binding site integrity (e.g., orthosteric vs. allosteric interactions) .

Report FRET efficiency (E) and distance (R) using the Förster equation. Use time-resolved FRET to minimize autofluorescence in cellular assays .

Advanced: How can this compound data be integrated into therapeutic development for neurological disorders?

Answer:

Translate findings via:

In vitro-to-in vivo correlation (IVIVC) : Compare binding kinetics in recombinant receptors vs. brain slice preparations .

Allosteric modulation screens : Test this compound in tandem with positive allosteric modulators (PAMs) to assess cooperativity .

Preclinical PK/PD modeling : Use physiologically-based pharmacokinetic (PBPK) models to predict brain penetration and receptor occupancy .

Address ethical considerations (e.g., NIH guidelines for animal studies) and validate translatability using human-derived iPSC neurons .

Basic: What analytical techniques validate this compound stability in biological matrices?

Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantify degradation products in plasma or cerebrospinal fluid .

- Fluorescence correlation spectroscopy (FCS) : Monitor aggregation or photobleaching in real time .

- Circular dichroism (CD) : Assess conformational changes under physiological conditions (pH, temperature) .

Advanced: How do researchers reconcile contradictory data on this compound’s allosteric vs. orthosteric binding modes?

Answer:

Contradictions arise from:

- Assay sensitivity : Radioligand binding vs. FRET may prioritize different binding states .

- Receptor oligomerization : FRET detects proximity in dimeric receptors, which radioligand assays may overlook .

Methodological resolution : - Combine mutagenesis (e.g., D71A mutation in M1 receptors) with kinetic association/dissociation studies .

- Apply SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure follow-up experiments .

Basic: What are the key parameters for reporting this compound pharmacological data?

Answer:

Include:

- Binding kinetics : Kd (equilibrium dissociation constant), Kon/Κoff rates .

- Functional potency : EC50/IC50 in calcium mobilization or cAMP assays .

- Selectivity ratios : M1 vs. M2–M5 receptor affinities .

Follow ARRIVE guidelines for preclinical data transparency and reproducibility .

Advanced: What strategies optimize this compound for in vivo imaging of M1 receptors?

Answer:

- Blood-brain barrier (BBB) penetration : Modify logP via PEGylation or prodrug strategies .

- Two-photon excitation : Enhance tissue penetration depth in brain imaging .

- Pharmacokinetic tuning : Adjust half-life via deuterium substitution or albumin binding .

Validate using microdialysis and positron emission tomography (PET) co-registration .

Advanced: How can PBPK modeling enhance the interpretation of this compound biodistribution data?

Answer:

PBPK models integrate:

- Tissue-specific partitioning : Predict brain-to-plasma ratios using logD and protein binding data .

- Enzyme-mediated clearance : Incorporate CYP450 metabolism profiles from liver microsomes .

- Receptor occupancy simulations : Correlate free ligand concentrations with in vitro Kd values .

Use open-source tools like PK-Sim® to validate models against experimental biodistribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.